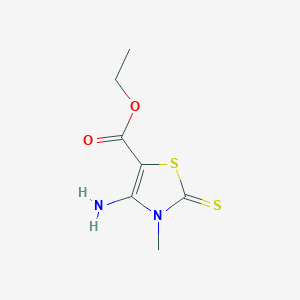

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a sulfur and nitrogen-containing five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-amino-3-methyl-3-oxopropanoate with carbon disulfide and an appropriate amine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Reaction Conditions:

Reagents: Ethyl 2-amino-3-methyl-3-oxopropanoate, carbon disulfide, amine

Solvent: Typically ethanol or methanol

Temperature: Reflux conditions

Catalyst: Base such as sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Reduced thiazole derivatives

Substitution: Various substituted thiazole derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antimicrobial Activity

The compound is recognized for its potential in developing antimicrobial agents. Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that ethyl derivatives displayed effective inhibition against strains of Bacillus subtilis and Aspergillus niger, with minimum inhibitory concentration (MIC) values lower than conventional antibiotics like linezolid .

2. Synthesis of Antiviral Agents

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate serves as an intermediate in synthesizing antiviral agents. Its unique thiazole structure enhances biological activity, making it suitable for targeting viral infections .

3. Drug Development

The compound has been evaluated for its drug-likeness properties, indicating a high probability of being an effective oral agent. This aspect is crucial for pharmaceutical development, as it suggests potential for further research into its efficacy and safety profiles in clinical settings .

Agricultural Applications

1. Agrochemical Development

In agriculture, this compound is utilized as a building block for creating agrochemicals, including fungicides and herbicides. These agrochemicals are essential for protecting crops from pests and diseases, thereby improving agricultural yield and food security .

2. Crop Protection

Research has highlighted the effectiveness of thiazole derivatives in enhancing crop resilience against various pathogens. The incorporation of these compounds into crop protection strategies can lead to sustainable agricultural practices .

Biochemical Research

1. Enzyme Inhibition Studies

this compound is employed in biochemical studies focusing on enzyme inhibition. It aids researchers in understanding metabolic pathways and identifying potential therapeutic targets within cellular processes .

2. Mechanistic Insights

Research utilizing this compound has provided insights into the mechanisms of action of various biological targets, including enzymes involved in disease processes. This knowledge is invaluable for developing new therapeutic strategies against diseases such as cancer and infections .

Material Science Applications

1. Polymer Formulations

The compound can be integrated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of advanced materials used across various industries .

Case Studies

Wirkmechanismus

The mechanism by which Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate exerts its effects depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, disrupting normal cellular processes. The thiazole ring can bind to metal ions or other biomolecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate can be compared to other thiazole derivatives such as:

- Ethyl 4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

- Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of substituents in this compound makes it particularly interesting for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

Ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

- Molecular Formula : C7H10N2O2S

- Molar Mass : 174.23 g/mol

- CAS Number : 15832489

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 16 | 31.25 μg/mL |

| Staphylococcus aureus | 18 | 62.5 μg/mL |

| Candida albicans | 15 | 32 μg/mL |

The compound's effectiveness against E. coli and S. aureus is particularly notable, with inhibition zones significantly larger than those observed with standard antibiotics like ofloxacin and cefepime .

Anticancer Activity

Research has indicated that thiazole derivatives can possess anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study examining the cytotoxic effects of various thiazole derivatives, this compound displayed significant cytotoxicity against human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 45 μM, indicating a promising potential for further development as an anticancer agent .

The biological activity of this compound is believed to result from its ability to interfere with microbial cell wall synthesis and induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .

Structure–Activity Relationship (SAR)

The structure–activity relationship of thiazole derivatives indicates that modifications at specific positions can enhance biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to increase antibacterial potency. This suggests that further derivatization could lead to compounds with improved efficacy and selectivity .

Table 2: Structure–Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increases antibacterial activity |

| Alkyl groups | Enhances solubility and bioavailability |

| Halogen substitution | Improves antifungal properties |

Eigenschaften

IUPAC Name |

ethyl 4-amino-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)9(2)7(12)13-4/h3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAFXGPUYCXZCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.